molecular formula C10H8N2O4 B1479316 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2092063-37-9

2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No. B1479316
CAS RN: 2092063-37-9
M. Wt: 220.18 g/mol
InChI Key: NGIFZBDRCADOLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid” has a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol.

Scientific Research Applications

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, featuring structural elements akin to 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid, have been synthesized and exhibited promising antiprotozoal activity. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo effectiveness against Trypanosoma b. rhodesiense and Plasmodium falciparum, showcasing their potential as antiprotozoal agents (Ismail et al., 2004).

Plant Growth Stimulants

Compounds synthesized from derivatives of 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid, specifically those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment, have been observed to exhibit pronounced plant growth-stimulating effects. This highlights their potential utility in agricultural applications (Pivazyan et al., 2019).

Antinociceptive and Anti-Inflammatory Properties

Thiazolopyrimidine derivatives, incorporating furan-2-yl groups similar to 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid, have shown significant antinociceptive and anti-inflammatory activities in pharmacological evaluations. These findings suggest potential therapeutic applications for these compounds in managing pain and inflammation (Selvam et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce a certain effect. While the specific mechanism of action for “2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid” is not available, furan-based derivatives have been studied for their cytotoxic activity and their ability to inhibit tubulin polymerization .

properties

IUPAC Name

2-[4-(furan-2-yl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-9-4-7(8-2-1-3-16-8)11-6-12(9)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIFZBDRCADOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
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2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
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Reactant of Route 6
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